![molecular formula C20H30N2O4 B2460370 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester CAS No. 1260763-75-4](/img/no-structure.png)

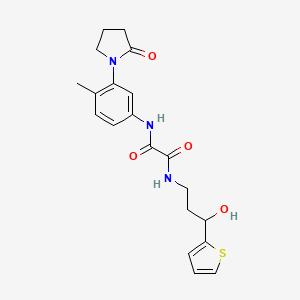

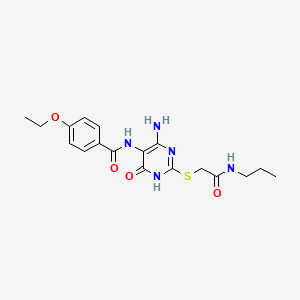

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound is not clearly described in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly described in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly described in the available resources .科学的研究の応用

Radiosensitivity Analysis

This compound has been used in studies to identify and analyze the radiosensitivity of 4-Piperidinecarboxylic Acid using Electron Paramagnetic Resonance Spectroscopy . The study aimed to investigate the spectroscopic, dosimetric, and stability properties of free radicals generated within the compound due to gamma irradiation .

Sterilization and Microbial Control

The compound has been used in radiation sterilization, a cutting-edge and highly effective technique in the field of sterilization and microbial control . This approach is increasingly preferred over traditional sterilization methods due to its exceptional penetration capabilities, minimal sample residue, limited thermal effects, reduced variables requiring oversight, and applicability post-packaging .

Pharmaceutical Practices

In contemporary pharmaceutical practices, irradiation-based sterilization methods are employed to enhance the hygienic standards and quality assurance of medicinal products . The compound plays a role in this process.

Structural and Motional Characteristics Study

Electron Paramagnetic Resonance (EPR) spectroscopy is commonly employed for examining both organic and inorganic compounds. It stands out as the spectroscopic technique that offers optimal insights into the structural and motional characteristics of free radicals . This compound is used in such studies.

Protein Activity Modulation

The compound has been used as a modulator of protein activity, especially as an inhibitor . Inhibitors are developed and applied at high concentration to achieve maximal effects .

PROTAC Development

The compound has been used as a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester involves the protection of the amine group, followed by the reaction with piperidinecarboxylic acid and phenylmethyl bromide. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Piperidinecarboxylic acid", "Phenylmethyl bromide", "1,1-dimethylethylamine", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of amine group with methanesulfonyl chloride and triethylamine in ethyl acetate", "Reaction of protected amine with piperidinecarboxylic acid and phenylmethyl bromide in methanol", "Deprotection of amine with sodium bicarbonate in water", "Acidification of reaction mixture with hydrochloric acid", "Extraction of product with diethyl ether", "Washing of organic layer with sodium hydroxide solution", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] } | |

CAS番号 |

1260763-75-4 |

製品名 |

1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester |

分子式 |

C20H30N2O4 |

分子量 |

362.47 |

IUPAC名 |

benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |

InChIキー |

MLYVHPCWDBDKRX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

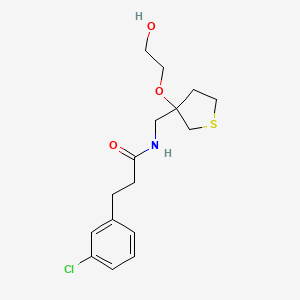

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)

![1-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2460294.png)

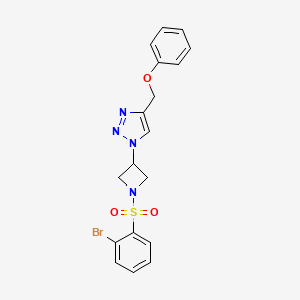

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2460303.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)